2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features an ethoxy group at the 5-position and a methyl group at the 2-position, making it a unique derivative of pyrrole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- can be achieved through various methods. One common approach involves the condensation of ethylamine with acetoacetanilide, followed by cyclization to form the pyrrole ring . Another method includes the use of palladium, ruthenium, and iron catalysis to enable the synthesis of 2-substituted pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvent-free conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydride sources such as sodium borohydride (NaBH4).
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and air.
Reduction: Sodium borohydride (NaBH4).
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products
The major products formed from these reactions include various substituted pyrroles and oxidized derivatives, which can be further utilized in different applications .
Scientific Research Applications
2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- involves its interaction with molecular targets and pathways. The compound can undergo cyclization and tautomerization, leading to the formation of reactive intermediates that interact with various biomolecules . These interactions can result in the modulation of biological pathways and the exertion of specific effects.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,4-dihydro-: Another heterocyclic compound with a similar structure but containing an oxygen atom instead of nitrogen.
3,4-Dihydro-2H-pyran: A related compound with a similar ring structure but different substituents.
Uniqueness
2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct
Properties
CAS No. |
54520-86-4 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
5-ethoxy-2-methyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C7H13NO/c1-3-9-7-5-4-6(2)8-7/h6H,3-5H2,1-2H3 |
InChI Key |
OGBSTSGYMABAOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.